molecular formula C12H14BF3O4 B599163 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256346-04-9

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B599163
CAS No.: 1256346-04-9
M. Wt: 290.045
InChI Key: HPSHUTQIASVROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that features a cyclopentyloxy group and a trifluoromethoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various chemical applications.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .

Mode of Action

The compound is a type of boronic ester, which is known to undergo catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The process of protodeboronation and subsequent hydromethylation could potentially affect various biochemical pathways, particularly those involving alkene functional groups .

Pharmacokinetics

It’s known that boronic esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The process of protodeboronation and subsequent hydromethylation could potentially lead to the formation of new compounds with different properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkoxides or amines for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group yields phenol derivatives, while substitution reactions can produce a wide range of functionalized phenylboronic acids .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative without the cyclopentyloxy and trifluoromethoxy groups.

    4-(Trifluoromethoxy)phenylboronic acid: Similar to the compound but lacks the cyclopentyloxy group.

    3-(Cyclopentyloxy)phenylboronic acid: Similar but without the trifluoromethoxy group.

Uniqueness

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the cyclopentyloxy and trifluoromethoxy groups, which enhance its stability, reactivity, and versatility in various chemical and biological applications. These functional groups make it a valuable compound for advanced research and industrial applications .

Properties

IUPAC Name

[3-cyclopentyloxy-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O4/c14-12(15,16)20-11-6-8(13(17)18)5-10(7-11)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSHUTQIASVROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681643
Record name [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-04-9
Record name Boronic acid, B-[3-(cyclopentyloxy)-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.